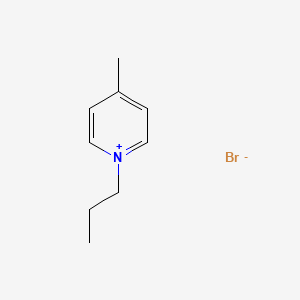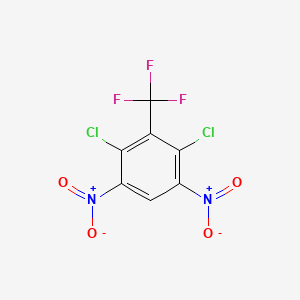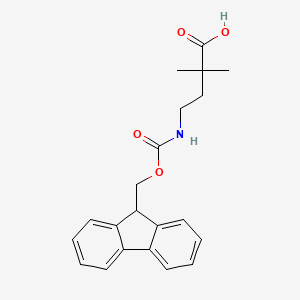
1-Propyl-4-methylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-4-methylpyridinium bromide is a pyridinium salt with the chemical formula C9H14BrN. It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1-Propyl-4-methylpyridinium bromide is a type of pyridinium-based tag . These tags are primarily used in the derivatization of thiol-containing peptides . Therefore, the primary targets of this compound are thiol-containing peptides.
Mode of Action
The compound interacts with its targets (thiol-containing peptides) through a process called derivatization . This process involves the chemical modification of a compound (in this case, thiol-containing peptides) to create a derivative that can be more easily detected or that has improved properties .
Biochemical Pathways
It is known that pyridinium salts, which include this compound, have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the peptide derivatives created through the derivatization process with this compound were found to be stable at room temperature for at least one week . This suggests that the compound may have good stability, which could impact its bioavailability.
Result of Action
The primary result of the action of this compound is the derivatization of thiol-containing peptides . This derivatization process results in improved ionization efficiency and increased charge states, which are beneficial for the analysis of these peptides by mass spectrometry . Furthermore, the use of this compound in the derivatization process has been shown to increase the identification efficiency of thiol-containing peptides .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the stability of the peptide derivatives created through the derivatization process with this compound was tested at room temperature . This suggests that temperature could be an important environmental factor influencing the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-4-methylpyridinium bromide can be synthesized through the alkylation of 4-methylpyridine with 1-bromopropane. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-4-methylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a pyridinium oxide .
Scientific Research Applications
1-Propyl-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of ionic liquids and as an additive in materials science
Comparison with Similar Compounds
- 1-Butyl-4-methylpyridinium bromide
- 1-Ethyl-4-methylpyridinium bromide
- 1-Propyl-2-methylpyridinium bromide
Comparison: 1-Propyl-4-methylpyridinium bromide is unique due to its specific alkyl chain length and substitution pattern on the pyridinium ring. This structural variation can influence its physical properties, such as melting point and solubility, as well as its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in various applications .
Properties
IUPAC Name |
4-methyl-1-propylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHLTPKOPGZYEN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)






![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)




